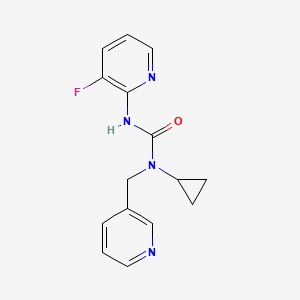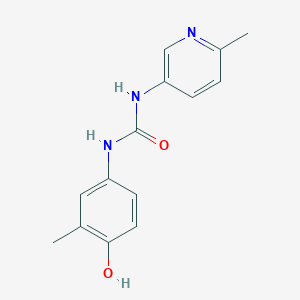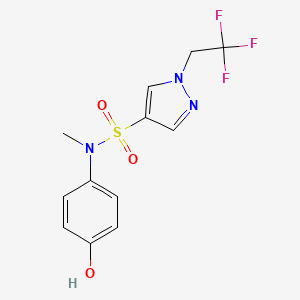![molecular formula C12H12F3N3S B7678669 N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7678669.png)
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine, also known as Compound A, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine A exerts its biological effects through the inhibition of the NF-κB signaling pathway, which plays a critical role in regulating inflammation and immune responses. It also targets other signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound A has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, and the activation of NF-κB in various cell types. It also induces apoptosis in cancer cells and exhibits neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine A in lab experiments is its high potency and selectivity, which allows for the study of specific signaling pathways and biological processes. However, one limitation is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research on N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine A. One potential area of investigation is its use in combination with other drugs or therapies to enhance its therapeutic effects. Another direction is the development of more potent and soluble analogs of this compound A for improved efficacy and bioavailability. Additionally, the potential use of this compound A in other diseases, such as autoimmune disorders and metabolic diseases, warrants further exploration.
In conclusion, this compound A has shown promise as a potential therapeutic agent for various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on this compound A may lead to the development of novel therapies for diseases with unmet medical needs.
Méthodes De Synthèse
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine A is synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves a series of reactions, including the formation of a thiazole ring, the introduction of a pyridine ring, and the installation of a trifluoromethyl group. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties in preclinical studies.
Propriétés
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3S/c1-7-10(19-8(2)18-7)6-17-11-4-3-9(5-16-11)12(13,14)15/h3-5H,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZBSVFSBTWGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]-4-methylsulfanylaniline](/img/structure/B7678588.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-4-oxoquinoline-3-carbonitrile](/img/structure/B7678595.png)
![4-amino-N-[(3-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]pyrimidine-5-carboxamide](/img/structure/B7678601.png)
![1-(Cyclobutylmethyl)-3-[2-(2-methylpyrazol-3-yl)ethyl]-1-propan-2-ylurea](/img/structure/B7678613.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-methoxy-4-methylsulfanylaniline](/img/structure/B7678615.png)
![2-[[5-Bromo-4-(methylamino)pyrimidin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7678622.png)
![4-methyl-N-[[4-(propylamino)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7678630.png)
![4-Pyrazin-2-yl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7678639.png)
![1-[(1-Ethenylpyrazol-4-yl)methyl]-4-[(1-phenylpyrazol-4-yl)methyl]piperazine](/img/structure/B7678645.png)

![N-[(4-chlorothiophen-2-yl)methyl]-1-(2,3,4-trimethoxyphenyl)methanamine](/img/structure/B7678674.png)


![N-[(2R)-1-cyclohexylpropan-2-yl]-2-(oxan-4-yl)acetamide](/img/structure/B7678689.png)
